molecular formula C16H11FO3 B1400887 Benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]- CAS No. 62557-88-4

Benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]-

Cat. No.: B1400887
CAS No.: 62557-88-4
M. Wt: 270.25 g/mol
InChI Key: MJYKFNQWEFCUBJ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]- is a compound of significant interest in various scientific fields. This compound features a benzoic acid moiety substituted with a 4-fluorophenyl group and a propenyl chain. Its unique structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]- typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve the crystallization of the acid from a mixture of ethanol and water, followed by purification through zone melting or vacuum sublimation at temperatures between 130-140°C .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]- involves its interaction with specific molecular targets. For instance, it can disrupt bacterial cell membranes, leading to cell death. The compound’s fluorophenyl group enhances its binding affinity to biological targets, making it effective against resistant strains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-[3-(4-fluorophenyl)prop-2-enoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c17-14-8-1-11(2-9-14)3-10-15(18)12-4-6-13(7-5-12)16(19)20/h1-10H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYKFNQWEFCUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736212
Record name 4-[3-(4-Fluorophenyl)acryloyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62557-88-4
Record name 4-[3-(4-Fluorophenyl)acryloyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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